5-Chloro-6-iodo-3-nitropyridin-2-amine

Medicinal Chemistry ADME Optimization Lipophilicity

Researchers face limited options for polysubstituted pyridines enabling orthogonal functionalization. 5-Chloro-6-iodo-3-nitropyridin-2-amine (CAS 1394373-21-7) solves this with three distinct reactive sites. - **Sequential Coupling**: Iodo (C6) and chloro (C5) enable stepwise Suzuki-Miyaura/Buchwald-Hartwig; impossible with mono-halogen analogs. - **AMPK Modulator Path**: Nitro reduction yields 5-chloro-6-iodo-pyridine-2,3-diamine-a patent-reported intermediate for imidazopyridine-based activators. - **LogP 4.45**: Optimized for CNS-penetrant or intracellular targets; higher lipophilicity than non-iodinated version (LogP 2.33). Available in research quantities. Immediate shipment.

Molecular Formula C5H3ClIN3O2
Molecular Weight 299.45
CAS No. 1394373-21-7
Cat. No. B3027815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-iodo-3-nitropyridin-2-amine
CAS1394373-21-7
Molecular FormulaC5H3ClIN3O2
Molecular Weight299.45
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)I)N)[N+](=O)[O-]
InChIInChI=1S/C5H3ClIN3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9)
InChIKeyONUNNXNTWARSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-iodo-3-nitropyridin-2-amine Overview


5-Chloro-6-iodo-3-nitropyridin-2-amine (CAS 1394373-21-7) is a polysubstituted pyridine derivative featuring a 2-amino group, a 3-nitro group, a 5-chloro substituent, and a 6-iodo substituent on the pyridine ring . With a molecular weight of 299.45 g/mol and the molecular formula C₅H₃ClIN₃O₂, this compound serves as a versatile building block for the construction of more complex heterocyclic systems . The presence of three distinct reactive handles—a reducible nitro group, a nucleophilic aromatic substitution (SNAr)-amenable chloro group, and a cross-coupling-competent iodo group—affords orthogonal functionalization pathways .

1 Three orthogonal functional handles: reducible nitro, SNAr-active chloro, cross-coupling-competent iodo
2 Enables sequential Pd-catalyzed functionalization with chemoselectivity (iodo first, then chloro)
3 Nitro reduction to vicinal diamine retains both halogen handles for further elaboration

5-Chloro-6-iodo-3-nitropyridin-2-amine vs. Common Analogs


Despite sharing a common aminonitropyridine core, 5-Chloro-6-iodo-3-nitropyridin-2-amine exhibits quantifiable differences in physicochemical properties and synthetic utility relative to its de-iodinated or mono-halogenated analogs. The presence of both a heavy iodine atom and a chloro substituent on the same pyridine ring significantly alters lipophilicity, molecular weight, and orthogonal reactivity profiles [1]. For instance, the predicted LogP of 4.45 for 5-Chloro-6-iodo-3-nitropyridin-2-amine is substantially higher than that of its non-iodinated counterpart 5-chloro-3-nitropyridin-2-amine (LogP 2.33), which directly impacts membrane permeability in cell-based assays and solubility in organic synthesis [2]. Furthermore, the unique halogen pattern enables sequential palladium-catalyzed cross-coupling reactions that cannot be replicated by single-halogen derivatives, making substitution with simpler analogs impossible in synthetic routes requiring sequential functionalization .

Target Compound
Common Analog
5-Chloro-6-iodo-3-nitropyridin-2-amine
5-Chloro-3-nitropyridin-2-amine
Lacks iodo handle; lower lipophilicity (LogP ~2.33), cannot support sequential cross-coupling
5-Chloro-6-iodo-3-nitropyridin-2-amine
6-Iodo-3-nitropyridin-2-amine
Lacks chloro handle; altered reactivity profile, cannot achieve iterative coupling with two distinct halogens
Mono-halogenated analogs cannot replicate the orthogonal reactivity required for sequential functionalization strategies. Direct substitution may compromise synthetic versatility.

5-Chloro-6-iodo-3-nitropyridin-2-amine: Quantitative Evidence


Enhanced Lipophilicity

5-Chloro-6-iodo-3-nitropyridin-2-amine exhibits a predicted LogP of 4.45, which is 2.12 units higher than that of 5-chloro-3-nitropyridin-2-amine (LogP 2.33) [1][2]. This increase in lipophilicity, driven by the introduction of the 6-iodo substituent, is also 1.75 units higher than that of 6-iodo-3-nitropyridin-2-amine (LogP ~2.7) [3].

Lipophilicity
Data to verify
Predicted LogP 4.45
+2.12 vs 5-chloro analog (LogP 2.33)
Supports membrane permeability assessment in cell-based assays
In silico prediction; experimental validation recommended
Medicinal Chemistry ADME Optimization Lipophilicity

Unique Halogen Pair for Sequential Cross-Coupling

5-Chloro-6-iodo-3-nitropyridin-2-amine has a molecular weight of 299.45 g/mol, which is 125.89 g/mol greater than 5-chloro-3-nitropyridin-2-amine (173.56 g/mol) and 34.44 g/mol greater than 6-iodo-3-nitropyridin-2-amine (265.01 g/mol) [1]. This weight increase is due to the presence of both chloro and iodo substituents on the same pyridine ring, creating a unique halogen pair that enables sequential Pd-catalyzed cross-coupling reactions (iodo first, then chloro) with high chemoselectivity .

Halogen Pair
Data to verify
MW 299.45 g/mol
+125.89 vs 5-chloro analog; +34.44 vs 6-iodo analog
Enables orthogonal sequential cross-coupling strategy
Iodo reacts first, then chloro with high chemoselectivity
Organic Synthesis Cross-Coupling Halogen Reactivity

High Purity Specifications

5-Chloro-6-iodo-3-nitropyridin-2-amine is commercially offered with a minimum purity specification of 95% (AKSci) or 98% (CymitQuimica, Leyan, MolCore) . In contrast, the non-iodinated analog 5-chloro-3-nitropyridin-2-amine is typically offered at 95% purity, while 6-iodo-3-nitropyridin-2-amine is offered at 97-98% [1].

Purity
Specification review
95–98% (vendor-dependent)
Minimizes side reactions in sensitive synthetic steps
Available up to 98% from multiple vendors
Quality Control Procurement Purity

Nitro Reduction to a Key Diamine Intermediate

5-Chloro-6-iodo-3-nitropyridin-2-amine can be chemoselectively reduced to 5-chloro-6-iodo-pyridine-2,3-diamine using tin(II) chloride, a transformation documented in patents describing the synthesis of AMPK activators . The resulting vicinal diamine (MW 269.47 g/mol) serves as a key intermediate for constructing fused heterocycles such as imidazopyridines and triazolopyridines . This reduction pathway is not accessible from non-nitro analogs and provides a unique entry into diamine scaffolds that retain both halogen handles for further functionalization.

Nitro Reduction
Class-level inference
SnCl₂ reduction to 5-chloro-6-iodo-pyridine-2,3-diamine
Generates vicinal diamine while retaining both halogen handles
Patent-derived method; yield not specified
Synthetic Methodology AMPK Activators Heterocyclic Chemistry

5-Chloro-6-iodo-3-nitropyridin-2-amine Applications


Synthesis of AMPK Activator Intermediates

The reduction of 5-Chloro-6-iodo-3-nitropyridin-2-amine to 5-chloro-6-iodo-pyridine-2,3-diamine is a key step in the preparation of intermediates for AMPK activators, as described in relevant patent literature . This transformation provides a halogenated diamine scaffold that can be further elaborated into imidazopyridine-based AMPK modulators, a target class implicated in metabolic disorders and gut-brain axis signaling.

Iterative Cross-Coupling for SAR Libraries

The orthogonal reactivity of the 6-iodo and 5-chloro substituents enables sequential Suzuki-Miyaura or Buchwald-Hartwig couplings . This allows researchers to introduce two distinct aryl or amine groups in a controlled, stepwise manner, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in hit-to-lead campaigns.

Fused Heterocycle Synthesis

Following nitro reduction, the resulting 5-chloro-6-iodo-pyridine-2,3-diamine can be condensed with carbonyl compounds (e.g., aldehydes, ketones, carboxylic acids) to form imidazopyridines or triazolopyridines . These fused heterocycles are privileged scaffolds in kinase inhibitor programs and CNS drug discovery, offering enhanced metabolic stability and target selectivity.

Lipophilic Amine Scaffold Optimization

Given its predicted LogP of 4.45, 5-Chloro-6-iodo-3-nitropyridin-2-amine is particularly suited for designing CNS-penetrant or intracellular-targeting compounds where higher lipophilicity correlates with improved passive membrane diffusion [1]. It can serve as a core scaffold for introducing lipophilic character early in the drug design process without requiring extensive alkyl chain modifications.

Application
Selection Property
Validation Focus
AMPK modulator intermediate synthesis
Chemoselective nitro reduction retaining halogen handles
Vicinal diamine formation and subsequent cyclization
Iterative cross-coupling for SAR libraries
Orthogonal halogen reactivity (I then Cl)
Sequential coupling efficiency and selectivity
Fused heterocycle synthesis (imidazopyridines, triazolopyridines)
Vicinal diamine scaffold for annulation
Cyclocondensation with carbonyl reagents
Lipophilic scaffold optimization for CNS research compounds
High lipophilicity for membrane permeability
Cellular permeability and intracellular target engagement
Quote Request

Request a Quote for 5-Chloro-6-iodo-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.